An In-depth Technical Guide to 2-Bromopropiophenone
An In-depth Technical Guide to 2-Bromopropiophenone
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical intermediates is paramount. This guide provides a detailed overview of 2-Bromopropiophenone, a key organic compound, covering its chemical and physical properties, experimental protocols for its synthesis, and its potential biological significance.
Core Properties of 2-Bromopropiophenone
CAS Number: 2114-00-3[1][2][3][4]
2-Bromopropiophenone, also known as α-Bromopropiophenone, is an α-bromoketone that serves as a versatile intermediate in various organic syntheses.[3][5] Its chemical structure consists of a propiophenone scaffold with a bromine atom substituted at the alpha position to the carbonyl group.
Physicochemical Data
A summary of the key quantitative properties of 2-Bromopropiophenone is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO | [1][3][6][7] |
| Molecular Weight | 213.07 g/mol | [1][2][3][4][7] |
| Appearance | Colorless to pale yellow or red-green clear liquid | [1][6][7] |
| Boiling Point | 245-250 °C (lit.) | [8] |
| 138-140 °C / 14 mmHg (lit.) | ||
| 132-133 °C / 12 mmHg | [9] | |
| 105 °C / 0.1 mmHg (lit.) | ||
| Density | 1.41 g/cm³ | [6] |
| 1.4 g/mL at 25 °C (lit.) | [8] | |
| 1.43 | [1] | |
| Refractive Index | n20/D 1.571 (lit.) | [8] |
| 1.556 | [6] | |
| 1.57 | [1] | |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| 62.9 °C | [6] | |
| Solubility | Insoluble in water. Soluble in many organic solvents like ethanol, ether, and acetone. | [6] |
| Purity | >96.0% (GC) | [1][7] |
| 95% |
Experimental Protocols: Synthesis of 2-Bromopropiophenone
The synthesis of 2-Bromopropiophenone typically involves the bromination of propiophenone. Below are detailed methodologies from cited sources.
Method 1: Bromination in Dichloromethane
This procedure outlines the direct bromination of propiophenone in a dichloromethane solvent.
Procedure: A solution of 82 g (0.51 mol) of bromine in 100 ml of dichloromethane is added dropwise to a solution of 72 g (0.5 mol) of propiophenone in 500 ml of dichloromethane at 20°C.[10] After a 30-minute reaction time, the solution is evaporated to yield 2-Bromopropiophenone quantitatively, which can then be used directly in subsequent reactions.[10]
Method 2: Aluminum Chloride Catalyzed Bromination in Chloroform
This method utilizes a catalyst to facilitate the bromination reaction.
Procedure: To a solution of 13.4 g (0.1 mol) of propiophenone in 100 ml of anhydrous chloroform, a pinch of pre-ground aluminum chloride is added.[11] A solution of 5 ml (0.1 mol) of bromine in 20 ml of chloroform is then added dropwise with stirring.[11] The reaction mixture, which decolorizes instantaneously, is cooled in an ice bath and stirred overnight to facilitate the removal of the hydrobromic acid formed.[11] The catalyst is subsequently filtered off, and the solvent is evaporated from the filtrate, yielding 22 g of an oily product.[11]
Reactivity and Stability
2-Bromopropiophenone is stable under normal conditions.[12] However, it is sensitive to heat and moisture.[1] Incompatible materials include strong oxidizing agents and strong bases.[12][13] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen halides.[12]
Biological Significance and Potential Signaling Pathway Inhibition
Brominated propiophenone derivatives have garnered interest in medicinal chemistry due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[14][15] The introduction of a bromine atom can modulate the molecule's physicochemical properties, potentially enhancing its pharmacological profile.[14]
One of the proposed mechanisms for the anti-inflammatory effects of brominated propiophenones is the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[14] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the expression of pro-inflammatory genes.[14]
Visualizations
Synthesis Workflow of 2-Bromopropiophenone
Caption: General workflow for the synthesis of 2-Bromopropiophenone.
Proposed Inhibition of the NF-κB Signaling Pathway
Caption: Proposed mechanism of NF-κB inhibition by bromopropiophenone derivatives.
References
- 1. labproinc.com [labproinc.com]
- 2. 2-Bromopropiophenone 95 2114-00-3 [sigmaaldrich.com]
- 3. 2-Bromopropiophenone CAS#: 2114-00-3 [m.chemicalbook.com]
- 4. 2-Bromopropiophenone | C9H9BrO | CID 16452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-ブロモプロピオフェノン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromopropiophenone [chembk.com]
- 7. 2-Bromopropiophenone | CymitQuimica [cymitquimica.com]
- 8. 2-Bromopropiophenone | 2114-00-3 [chemicalbook.com]
- 9. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. Synthesis routes of 2-Bromopropiophenone [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 2-Bromopropiophenone(2114-00-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]
